molecular formula C30H33N3O7S B15182489 4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid CAS No. 174657-66-0

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid

Cat. No.: B15182489
CAS No.: 174657-66-0
M. Wt: 579.7 g/mol
InChI Key: LCKYDKIQLFZZMY-UHFFFAOYSA-N
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Description

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]benzimidazole core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable benzimidazole derivative and an appropriate alkyne or alkene.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution or amination reactions.

    Sulfuric Acid Addition: The final step involves the addition of sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[1,2-a]benzimidazole core is known to bind to certain proteins, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylpropionic acid
  • 3,4-Dimethoxyphenylethanol
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine is unique due to its combination of a pyrrolo[1,2-a]benzimidazole core with a morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

174657-66-0

Molecular Formula

C30H33N3O7S

Molecular Weight

579.7 g/mol

IUPAC Name

4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid

InChI

InChI=1S/C30H31N3O3.H2O4S/c1-34-27-13-12-23(20-28(27)35-2)29-24(22-8-4-3-5-9-22)21-33-26-11-7-6-10-25(26)32(30(29)33)15-14-31-16-18-36-19-17-31;1-5(2,3)4/h3-13,20-21H,14-19H2,1-2H3;(H2,1,2,3,4)

InChI Key

LCKYDKIQLFZZMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N(C=C2C4=CC=CC=C4)C5=CC=CC=C5N3CCN6CCOCC6)OC.OS(=O)(=O)O

Origin of Product

United States

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